5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide
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Overview
Description
5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide is a chemical compound with the molecular formula C8H8BrClN2O2 . It has an average mass of 279.518 Da and a monoisotopic mass of 277.945770 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrClN2O2/c1-12(14-2)8(13)5-3-7(10)11-4-6(5)9/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Antiviral Activity
5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide derivatives have been explored for their potential antiviral properties. For instance, derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which might include similar structural motifs, have shown marked inhibition of retrovirus replication in cell culture, demonstrating antiretroviral activity comparable to reference drugs such as adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Synthesis of Receptor Antagonists
Efficient synthesis methods have been developed for compounds related to this compound, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of potent dopamine and serotonin receptors antagonist. These methods highlight the utility of such compounds in the development of receptor antagonists, potentially contributing to treatments for neurological disorders (Hirokawa et al., 2000).
Photodynamic Therapy Applications
The compound's derivatives have been investigated for their photophysical and photochemical properties, making them suitable for photodynamic therapy applications. For example, new zinc phthalocyanine derivatives substituted with 5-bromo-2-chloro moieties have demonstrated high singlet oxygen quantum yield, indicating their potential as effective photosensitizers in the treatment of cancer (Pişkin et al., 2020).
Antimicrobial Activity
Research on pyrimidine derivatives, including those with a 5-bromo-2-chloro substitution, has shown significant antimicrobial activity, suggesting their potential in developing new antimicrobial agents. This includes novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives evaluated for their in vitro antimicrobial effectiveness (Mallikarjunaswamy et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-chloro-N-methoxy-N-methylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2O2/c1-12(14-2)8(13)5-3-7(10)11-4-6(5)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEBWMMUZSUHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=NC=C1Br)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501190031 |
Source
|
Record name | 4-Pyridinecarboxamide, 5-bromo-2-chloro-N-methoxy-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501190031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256790-08-5 |
Source
|
Record name | 4-Pyridinecarboxamide, 5-bromo-2-chloro-N-methoxy-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256790-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarboxamide, 5-bromo-2-chloro-N-methoxy-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501190031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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